molecular formula C10H11N3OS B1480729 6-((2-(Thiophen-2-yl)ethyl)amino)pyridazin-3-ol CAS No. 1933660-96-8

6-((2-(Thiophen-2-yl)ethyl)amino)pyridazin-3-ol

Cat. No. B1480729
CAS RN: 1933660-96-8
M. Wt: 221.28 g/mol
InChI Key: FEGSKNLOQHFANL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-((2-(Thiophen-2-yl)ethyl)amino)pyridazin-3-ol (6-TEAP) is an organic compound that has been studied for its potential applications in scientific research. 6-TEAP has been used in various laboratory experiments due to its unique chemical structure and properties. In

Scientific Research Applications

Antimicrobial Activity

Pyridazine derivatives, including those similar to our compound of interest, have been shown to exhibit a wide range of antimicrobial activities . These compounds can be designed to target specific microbial pathways, potentially leading to the development of new antibiotics that are effective against resistant strains .

Antidepressant and Anxiolytic Effects

The pyridazine scaffold is known to be a ‘privileged structure’ in medicinal chemistry. Compounds with this core have been utilized in drug discovery programs targeting central nervous system disorders, including depression and anxiety, offering a pathway for the development of new therapeutic agents .

Cardiovascular Drug Development

Specific pyridazine derivatives have been identified as potent PDE-III inhibitors , which are crucial in the treatment of cardiovascular diseases. The structural features of these compounds, including the pyridazinone ring, contribute to their efficacy and potency in clinical applications .

Anti-Inflammatory and Analgesic Properties

The pyridazinone ring, a key feature in our compound, is associated with anti-inflammatory and analgesic properties. This makes it a valuable candidate for the synthesis of new drugs aimed at treating inflammatory conditions and pain management .

Anticancer Research

Pyridazine derivatives have been explored for their anticancer properties. The ability to incorporate different substituents allows for the targeting of various cancer pathways, making it a versatile tool in the design of oncology drugs .

Agrochemical Applications

The pyridazinone derivatives are not only limited to pharmaceuticals but also extend to agrochemicals. They have been used in the synthesis of herbicides and pesticides, contributing to agricultural productivity and pest management .

Neurodegenerative Disease Treatment

Compounds structurally related to 6-((2-(Thiophen-2-yl)ethyl)amino)pyridazin-3-ol have been used in the treatment of neurodegenerative diseases. For example, Rotigotine is a drug used for Parkinson’s disease, which shares a similar thiophene and pyridazine structure .

Antihypertensive Agents

The pyridazine core is also found in antihypertensive agents. These compounds can modulate blood pressure by affecting vascular smooth muscle tone, offering a potential route for new antihypertensive drugs .

properties

IUPAC Name

3-(2-thiophen-2-ylethylamino)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS/c14-10-4-3-9(12-13-10)11-6-5-8-2-1-7-15-8/h1-4,7H,5-6H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEGSKNLOQHFANL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCNC2=NNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((2-(Thiophen-2-yl)ethyl)amino)pyridazin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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